2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 951568-49-3
VCID: VC11897811
InChI: InChI=1S/C23H22N2O3S/c1-3-18-10-8-12-20(15-18)25-23(26)24(16-19-11-5-4-9-17(19)2)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
SMILES: CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5 g/mol

2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 951568-49-3

Cat. No.: VC11897811

Molecular Formula: C23H22N2O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 951568-49-3

Specification

CAS No. 951568-49-3
Molecular Formula C23H22N2O3S
Molecular Weight 406.5 g/mol
IUPAC Name 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C23H22N2O3S/c1-3-18-10-8-12-20(15-18)25-23(26)24(16-19-11-5-4-9-17(19)2)21-13-6-7-14-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
Standard InChI Key YCGFVOLWKPVXBV-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C
Canonical SMILES CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiadiazine core, a bicyclic system comprising a benzene ring fused to a thiadiazine ring. Key structural modifications include:

  • A 3-ethylphenyl group at position 2.

  • A (2-methylphenyl)methyl substituent at position 4.

  • Three oxygen atoms and one sulfur atom within the heterocyclic system, contributing to its electron-deficient nature.

The IUPAC name, 2-(3-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, reflects its substitution pattern and oxidation state.

Physicochemical Data

PropertyValue
CAS Number951568-49-3
Molecular FormulaC23H22N2O3S\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight406.5 g/mol
SMILESCCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C
InChIKeyYCGFVOLWKPVXBV-UHFFFAOYSA-N

The compound’s density, melting point, and solubility remain uncharacterized in published literature, highlighting gaps in current knowledge.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous benzothiadiazine derivatives:

  • Core Formation: Condensation of o-aminobenzenesulfonamide with carbonyl precursors to construct the benzothiadiazine ring.

  • Substituent Introduction:

    • 3-Ethylphenyl Group: Achieved via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • (2-Methylphenyl)methyl Group: Introduced through nucleophilic substitution or reductive amination.

Optimization Challenges

  • Steric Hindrance: Bulky substituents at positions 2 and 4 may impede reaction kinetics, necessitating elevated temperatures or catalytic additives.

  • Oxidation Control: Precise regulation of sulfur oxidation states is critical to avoid over-oxidation to sulfone derivatives.

Comparative Analysis with Related Compounds

CompoundSubstituentsBiological Activity
Diazoxide7-Chloro, 3-methylAntihypoglycemic, weak CII inhibition
7-Bromo-Benzothiadiazine 7-Bromo, benzylamine side chainIC₅₀ = 2.93 μM (TNBC)
Target Compound3-Ethylphenyl, (2-methylphenyl)methylUndetermined

The target compound’s extended aromatic system may confer unique pharmacokinetic profiles, such as prolonged half-life or altered metabolic clearance .

Future Research Directions

  • In Vitro Cytotoxicity Screening: Prioritize assays against TNBC, prostate cancer, and nonmalignant cell lines to establish selectivity indices.

  • Mechanistic Studies: Elucidate whether activity stems from mitochondrial complex inhibition or novel targets via proteomic profiling.

  • Structural Optimization: Explore halogenation (e.g., 7-fluoro or 7-iodo) to enhance potency and solubility.

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